6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone core, substituted with a 2,5-dimethoxyphenyl group and an indolin-1-yl-2-oxoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors can vary depending on the specific structure of the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on their specific structure. Some indole derivatives are well absorbed and extensively metabolized, while others may have poor bioavailability .
Result of action
The molecular and cellular effects of indole derivatives can include the inhibition of enzyme activity, the induction of cell death, and the modulation of immune responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the 2,5-dimethoxyphenyl group and the indolin-1-yl-2-oxoethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- This compound derivatives
- Other pyridazinone derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazinone derivatives, this compound may exhibit enhanced potency or selectivity towards certain biological targets.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-16-7-9-20(29-2)17(13-16)18-8-10-21(26)25(23-18)14-22(27)24-12-11-15-5-3-4-6-19(15)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIQOMQKJYXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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